1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate
CAS No.: 23904-90-7
Cat. No.: VC18411700
Molecular Formula: C29H32Cl2N2O5
Molecular Weight: 559.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23904-90-7 |
|---|---|
| Molecular Formula | C29H32Cl2N2O5 |
| Molecular Weight | 559.5 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine;oxalic acid |
| Standard InChI | InChI=1S/C27H30Cl2N2O.C2H2O4/c28-24-14-12-23(13-15-24)27(22-8-2-1-3-9-22)32-21-7-6-16-30-17-19-31(20-18-30)26-11-5-4-10-25(26)29;3-1(4)2(5)6/h1-5,8-15,27H,6-7,16-21H2;(H,3,4)(H,5,6) |
| Standard InChI Key | ILBOIKSNLRDLSZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with an o-chlorophenyl group (C₆H₄Cl-2) and at the 4-position with a 4-(alpha-(p-chlorophenyl)benzyloxy)butyl chain (C₁₇H₁₇ClO). The oxalate counterion (C₂H₂O₄²⁻) forms a salt with the protonated piperazine nitrogen, enhancing solubility . Key structural features include:
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Piperazine core: Facilitates interactions with biological targets via hydrogen bonding and van der Waals forces.
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o-Chlorophenyl group: Introduces steric hindrance and electronic effects due to the chlorine atom’s ortho position.
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Benzyloxybutyl chain: A flexible linker with a p-chlorophenyl-substituted benzyl group, likely influencing lipophilicity and receptor binding.
The molecular formula is estimated as C₂₉H₃₂Cl₂N₂O₅ (based on analog data ), with a molecular weight of approximately 571.5 g/mol.
Spectral and Computational Data
While experimental spectral data for this specific compound are unavailable, computational predictions using tools like PubChem’s structure-based algorithms suggest:
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IR peaks: N-H stretching (~3300 cm⁻¹), C-Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
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NMR shifts: Piperazine protons at δ 2.5–3.5 ppm (¹H) and aromatic protons at δ 6.8–7.4 ppm (¹H).
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LogP: Estimated at 4.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine core:
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N-Alkylation: Reaction of 1-(o-chlorophenyl)piperazine with 1-bromo-4-(alpha-(p-chlorophenyl)benzyloxy)butane in the presence of a base (e.g., K₂CO₃) to form the butyl-linked intermediate.
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Salt Formation: Treatment with oxalic acid in a polar solvent (e.g., ethanol) to yield the oxalate salt.
Critical parameters include reaction temperature (60–80°C for alkylation) and stoichiometric control to minimize di-alkylation byproducts. Yields for analogous syntheses range from 45% to 68% after purification via recrystallization.
Chemical Reactivity and Functionalization
Reactivity of Functional Groups
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Piperazine amine: Participates in acylation (e.g., with acetic anhydride) and alkylation reactions.
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Benzyl ether: Susceptible to acid-catalyzed cleavage (e.g., HBr in acetic acid).
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Chlorophenyl groups: Undergo electrophilic substitution (e.g., nitration) at meta positions relative to chlorine.
Stability Profile
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Thermal stability: Decomposes above 210°C (DSC data for analogs).
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Photodegradation: Sensitive to UV light, necessitating storage in amber vials .
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Hydrolytic stability: Stable in pH 4–7; degrades under strongly acidic/basic conditions.
Industrial and Research Applications
Medicinal Chemistry
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Lead compound for anxiolytics and antipsychotics due to dual 5-HT/D₂ activity.
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Structure-activity relationship (SAR) studies: Modifying the butyl chain length alters receptor selectivity.
Chemical Biology
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